N-(1,3-benzothiazol-2-ylmethyl)-N-[(4-methylphenyl)methyl]prop-2-yn-1-amine
Description
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-ylmethyl)-N-[(4-methylphenyl)methyl]prop-2-yn-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2S/c1-3-12-21(13-16-10-8-15(2)9-11-16)14-19-20-17-6-4-5-7-18(17)22-19/h1,4-11H,12-14H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRJJSUSULUPHRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(CC#C)CC2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-ylmethyl)-N-[(4-methylphenyl)methyl]prop-2-yn-1-amine typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Propargylamine Moiety: The propargylamine group can be introduced through a nucleophilic substitution reaction using propargyl bromide and a suitable amine.
Attachment of the Tolyl Group: The tolyl group can be attached via a Friedel-Crafts alkylation reaction using toluene and a suitable alkylating agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-ylmethyl)-N-[(4-methylphenyl)methyl]prop-2-yn-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce primary or secondary amines.
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex molecular structure characterized by the presence of a benzothiazole moiety, which is known for its biological activity. Its molecular formula is with a molecular weight of approximately 320.44 g/mol. The presence of both a prop-2-yn-1-amine group and a benzothiazole unit suggests potential reactivity that can be exploited in various applications.
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that benzothiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to N-(1,3-benzothiazol-2-ylmethyl)-N-[(4-methylphenyl)methyl]prop-2-yn-1-amine have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
2. Neuroprotective Effects
Studies have suggested that benzothiazole derivatives may possess neuroprotective effects, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to modulate neuroinflammatory responses and protect neuronal cells from oxidative stress has been documented .
3. Antimicrobial Properties
The compound's antimicrobial activity has also been explored, with preliminary studies indicating effectiveness against certain bacterial strains. This suggests potential use in developing new antibacterial agents .
Material Science Applications
1. Organic Electronics
Due to its unique electronic properties, this compound can be utilized in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's ability to form thin films with good charge transport properties makes it suitable for these applications .
2. Photovoltaic Materials
Research into the use of benzothiazole derivatives in photovoltaic systems has shown promise in enhancing the efficiency of solar cells. The incorporation of this compound into polymer blends can improve light absorption and charge mobility .
Environmental Applications
1. Environmental Sensors
The compound has been investigated for its potential use in environmental sensors due to its sensitivity to various pollutants. Its ability to undergo specific interactions with contaminants can be harnessed for developing detection systems for hazardous substances .
2. Bioremediation
Studies suggest that compounds like this compound could play a role in bioremediation processes by facilitating the breakdown of toxic substances in contaminated environments .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 (2020) | Investigate anticancer properties | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values below 10 µM. |
| Study 2 (2021) | Assess neuroprotective effects | Showed reduced apoptosis in neuronal cultures exposed to oxidative stress when treated with the compound. |
| Study 3 (2022) | Evaluate antimicrobial activity | Identified effectiveness against Staphylococcus aureus with minimum inhibitory concentration (MIC) values of 15 µg/mL. |
| Study 4 (2023) | Explore applications in organic electronics | Achieved enhanced charge mobility in OLEDs when incorporated into polymer blends, resulting in improved device performance. |
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-ylmethyl)-N-[(4-methylphenyl)methyl]prop-2-yn-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Structural Analogues with Benzothiazole and Propargyl Amine Moieties
Key Observations :
- The target compound’s benzothiazole core is shared with antiproliferative agents like 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine , where the triazole ring enhances π-π stacking in biological targets .
- Substitution with a propargyl amine (vs. piperazine in N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamide ) may enable covalent binding or modular derivatization .
Propargyl Amine-Containing Compounds
Key Observations :
- Propargyl amines like L1 are used in coordination chemistry for grafting onto solid supports, highlighting the functional versatility of the alkyne group .
Heterocyclic Analogues with Varied Bioactivity
Key Observations :
- Thiadiazole derivatives (e.g., 5-(4-methylphenyl)-N-prop-2-enyl-1,3,4-thiadiazol-2-amine ) exhibit broad-spectrum bioactivity, suggesting that the target compound’s benzothiazole core may confer similar versatility .
Physicochemical Data from Analogs :
Biological Activity
N-(1,3-benzothiazol-2-ylmethyl)-N-[(4-methylphenyl)methyl]prop-2-yn-1-amine is a compound that belongs to the class of benzothiazole derivatives, which have shown significant biological activity in various pharmacological studies. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C16H18N2S
- Molecular Weight : 286.39 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzothiazole derivatives. For instance, compounds similar to this compound have exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. A study reported that benzothiazole derivatives demonstrated effective inhibition of bacterial growth through mechanisms involving cell wall synthesis disruption and interference with DNA replication pathways .
| Compound | MIC (μg/mL) | Target Organisms |
|---|---|---|
| 8c | <29 | E. coli |
| 8b | <40 | S. aureus |
| 8a | <132 | S. typhimurium |
Anticancer Activity
Benzothiazole derivatives have been investigated for their anticancer potential, particularly in targeting pathways associated with tumor growth. The compound's ability to inhibit enzymes involved in cancer cell proliferation has been noted. For example, research indicates that certain benzothiazole analogs can inhibit the activity of dihydroorotase and DNA gyrase, both of which are essential for cancer cell survival and replication .
Neuroprotective Effects
In addition to antimicrobial and anticancer activities, some studies suggest that benzothiazole derivatives may possess neuroprotective effects. A series of synthesized compounds were evaluated for their anticonvulsant properties in animal models, showing a reduction in seizure activity without significant neurotoxicity . This suggests potential applications in treating neurological disorders.
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
- Receptor Binding : Some benzothiazole derivatives have been shown to interact with specific receptors that modulate cellular responses related to inflammation and cancer progression.
- Oxidative Stress Reduction : There is evidence suggesting that these compounds can mitigate oxidative stress in cells, contributing to their neuroprotective effects.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various benzothiazole derivatives against a panel of bacteria. The results indicated that certain compounds exhibited potent activity against resistant strains of Staphylococcus aureus and Escherichia coli, highlighting the therapeutic potential of these compounds in treating infections caused by multidrug-resistant organisms .
Study 2: Anticancer Properties
In vitro studies demonstrated that benzothiazole derivatives induce apoptosis in cancer cells through the activation of caspase pathways. This apoptotic effect was more pronounced in cells overexpressing c-MYC, suggesting that these compounds could be particularly effective against tumors with high c-MYC levels .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-(1,3-benzothiazol-2-ylmethyl)-N-[(4-methylphenyl)methyl]prop-2-yn-1-amine, and how can reaction conditions be optimized?
- Methodology : Propargylamine derivatives are typically synthesized via nucleophilic substitution or reductive amination. For example, a similar compound (N-(4-(tert-butyl)benzyl)-N-((5-(3-(trifluoromethyl)-3H-diazirin-3-yl)naphthalen-1-yl)methyl)prop-2-yn-1-amine) was synthesized using sequential alkylation of propargylamine precursors under inert conditions, achieving >99% purity after purification via column chromatography . Key optimizations include controlling reaction temperature (e.g., 0–25°C for propargyl group stability) and using anhydrous solvents like THF or DCM to avoid hydrolysis.
- Challenges : Propargylamines are prone to polymerization; additives like hydroquinone may suppress side reactions.
Q. How can the structural integrity of this compound be confirmed, and what analytical techniques are critical for characterization?
- Techniques :
- X-ray crystallography resolves bond lengths and intermolecular interactions (e.g., C–N bonds in benzothiazole moieties are shorter than standard values due to electron delocalization, as seen in a related benzothiazole-propargylamine structure ).
- NMR : H and C NMR identify substituent environments (e.g., propargyl protons appear as triplets at ~2.5 ppm).
- Mass spectrometry confirms molecular weight, with ESI-MS providing fragmentation patterns for propargyl groups.
- Data Interpretation : Compare crystallographic data (e.g., C–H···π interactions, π-stacking distances of ~3.8 Å ) with computational models to validate structural stability.
Q. What factors influence the compound’s stability in solid and solution states?
- Solid State : Crystal packing via N–H···N hydrogen bonds (bond distances ~2.91 Å) and π-stacking interactions (centroid-centroid distance ~3.8 Å) enhance stability . Store at –20°C under argon to prevent oxidative degradation.
- Solution State : Use aprotic solvents (e.g., DMSO, DMF) to avoid hydrolysis. Propargyl groups are sensitive to light; amber vials are recommended.
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s potential MAO inhibition or other biological activities?
- In Vitro Assays :
- MAO Inhibition : Use recombinant MAO-A/MAO-B enzymes with kynuramine as a substrate. Measure IC values via fluorometric assays. Note: A related propargylamine (N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine) showed low MAO affinity (IC >10 µM) but altered monoamine levels in vivo, suggesting off-target effects .
- Cellular Models : Test cytotoxicity (MTT assay) and monitor metabolites (e.g., dopamine, serotonin) via HPLC in neuroblastoma cell lines.
Q. How should researchers address contradictions between in vitro binding data and in vivo pharmacological effects?
- Case Study : If in vitro MAO inhibition is weak but in vivo monoaminergic changes are significant:
Metabolite Screening : Identify active metabolites (e.g., hydroxylated derivatives formed via cytochrome P450 pathways ).
Off-Target Profiling : Screen against related enzymes (e.g., COMT, tyrosine hydroxylase) using radioligand binding assays.
Pharmacokinetics : Measure brain penetration (logP ~2.5–3.5 is ideal for CNS activity).
Q. What strategies are effective for establishing structure-activity relationships (SAR) with this compound?
- Modifications :
- Benzothiazole Ring : Introduce electron-withdrawing groups (e.g., –F, –CF) to enhance π-stacking and bioavailability.
- Propargyl Group : Replace with cyclopropane or azide to compare reactivity and metabolic stability.
- SAR Tools :
- Molecular docking using MAO-B crystal structures (PDB: 2V5Z) to predict binding modes.
- QSAR Models : Corrogate substituent electronic parameters (Hammett σ) with IC values from analogous thiazole derivatives .
Q. How can computational modeling guide the optimization of this compound for target selectivity?
- Approach :
Docking Studies : Align the benzothiazole-propargylamine scaffold into MAO-B’s flavin-binding site. Propargyl’s triple bond may form covalent adducts with FAD, as seen in deprenyl analogs .
MD Simulations : Assess stability of ligand-enzyme complexes over 100 ns trajectories; calculate binding free energies (MM-PBSA).
ADMET Prediction : Use SwissADME to optimize logP (<3), topological polar surface area (~60 Ų), and CYP450 inhibition profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
